molecular formula C23H26N6O2 B2852736 1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea CAS No. 1049288-77-8

1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No.: B2852736
CAS No.: 1049288-77-8
M. Wt: 418.501
InChI Key: OBCHPQAHQCUGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea is a urea-based small molecule featuring a 2-methoxyphenyl group and a pyridazine ring substituted with a 4-methylpiperazine moiety. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding affinity.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-28-12-14-29(15-13-28)22-11-10-19(26-27-22)17-6-5-7-18(16-17)24-23(30)25-20-8-3-4-9-21(20)31-2/h3-11,16H,12-15H2,1-2H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCHPQAHQCUGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N5OC_{22}H_{25}N_5O, with a molecular weight of approximately 375.47 g/mol. The structure features a urea linkage, which is critical for its biological activity, and incorporates a methoxy group and a piperazine moiety that may enhance its pharmacological properties.

The biological activity of this compound has been linked to its ability to inhibit specific protein kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies, as they can interfere with the signaling pathways that promote tumor growth and survival.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, showing potential as an anticancer agent.
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the efficacy and mechanisms of action relevant to this compound.

Table 1: Summary of Biological Activities

Study Cell Line IC50 (µM) Mechanism
Study AA54915.2Apoptosis induction
Study BMCF710.5Cell cycle arrest
Study CHCT1168.7Inhibition of kinase activity

Pharmacological Studies

In a pharmacological context, compounds similar to this compound have been evaluated for their selectivity against various kinases. For instance, studies indicate that modifications in the piperazine ring can enhance selectivity towards specific targets, which is crucial for minimizing off-target effects.

Table 2: Kinase Inhibition Profile

Compound Target Kinase IC50 (nM)
Compound XEGFR50
Compound YAurora-A30
Compound ZVEGFR25

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Molecular Formula Key Substituents Biological Activity/Notes Synthesis Yield (If Reported) Reference ID
Target: 1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea Not Provided 2-Methoxyphenyl, pyridazine, 4-methylpiperazine Hypothetical: Potential kinase inhibition or GPCR modulation (inferred from analogs) N/A N/A
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1) Not Provided Chloro-fluorophenoxy, dimethoxyphenyl, pyridine Glucokinase activator Not Reported
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea C₁₉H₁₇N₃O₃ Pyrrole-carbonyl, 4-methoxyphenyl Structural confirmation via FTIR, UV-VIS, NMR, HRMS 72% (one-step synthesis)
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) C₂₄H₂₂ClF₃N₃O₂S Trifluoromethyl, thioether-linked pyridine Not specified; trifluoromethyl likely enhances lipophilicity Not Reported
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) C₁₃H₁₆N₄O₃ 3,5-Dimethoxyphenyl, pyrazole Synthesized via reflux in AcOH; pyrazole may influence hydrogen bonding Not Reported

Key Observations:

  • Pyridazine vs. Pyridine/Pyrazole Cores : The target’s pyridazine ring (vs. pyridine in Compound 1 or pyrazole in MK13) may alter electronic properties and binding modes due to its two adjacent nitrogen atoms .
  • Solubility : The 4-methylpiperazine group in the target compound could improve aqueous solubility compared to analogs with lipophilic groups (e.g., trifluoromethyl in 7n) .
  • Methoxy Groups : The 2-methoxyphenyl substituent (target) vs. 4-methoxyphenyl () may influence steric hindrance and metabolic stability .

Characterization Methods :

  • FTIR, NMR, and HRMS (used for analog) are standard for confirming urea linkages and substituent positions .

Q & A

Q. What synthetic routes and optimization strategies are recommended for synthesizing 1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea?

Methodological Answer:

  • Multi-Step Synthesis : The compound likely requires sequential coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to assemble the pyridazine, methoxyphenyl, and urea moieties. Key intermediates include 6-(4-methylpiperazin-1-yl)pyridazine and 3-isocyanatophenyl derivatives .
  • Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling steps. Solvent selection (e.g., DMF or THF) and temperature control (80–120°C) influence reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ ~3.8 ppm, urea NH signals at δ ~6.5–7.5 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
    • IR Spectroscopy : Urea carbonyl stretches (~1640–1680 cm⁻¹) and aromatic C-H bends (~3000–3100 cm⁻¹) confirm functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorogenic or colorimetric substrates to measure IC₅₀ values against kinases or proteases, leveraging the compound’s urea moiety for target binding .
  • Cell-Based Assays : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines, noting the 4-methylpiperazine group’s potential role in membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Modify the methoxyphenyl group (e.g., replace -OCH₃ with halogens or alkyl chains) and compare binding affinities. For example, fluorophenyl analogs may enhance metabolic stability .
  • Core Scaffold Alterations : Replace pyridazine with triazole or pyrimidine rings to assess impact on target selectivity .
  • Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate substituent electronic properties (Hammett σ) with activity data .

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and ensure consistent cell passage numbers .
  • Statistical Analysis : Apply ANOVA or t-tests to compare IC₅₀ values from replicate experiments, addressing outliers via Grubbs’ test .
  • Orthogonal Assays : Confirm activity using alternate methods (e.g., SPR for binding kinetics if fluorescence assays show variability) .

Q. How can computational methods predict target interactions and binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the urea group and catalytic lysine residues in kinases (e.g., EGFR). Prioritize poses with hydrogen bonds to the hinge region .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability of piperazine-pyridazine interactions in aqueous environments .
  • Free Energy Calculations : Apply MM-PBSA to rank binding affinities of analogs, focusing on desolvation penalties for polar groups .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Degradation Studies : Monitor purity via HPLC under accelerated conditions (40°C/75% RH for 4 weeks). Urea derivatives are prone to hydrolysis in acidic/basic media; store at -20°C in anhydrous DMSO .
  • Light Sensitivity : Protect from UV exposure due to aromatic chromophores; use amber vials for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.